

Preclinical Profile of BMS-986458: A Novel BCL6-Targeting CARM-1 Degradator

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Compound of Interest

Compound Name: BMS-986458

Cat. No.: B15604889

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For Immediate Release: Shanghai, China – December 10, 2025 – Bristol Myers Squibb's **BMS-986458**, a first-in-class, orally bioavailable bifunctional cereblon-dependent ligand-directed degrader (LDD) of B-cell lymphoma 6 (BCL6), has demonstrated promising preclinical efficacy and a favorable safety profile for the treatment of B-cell non-Hodgkin's lymphoma (NHL).^{[1][2][3][4]} This technical guide provides a comprehensive overview of the preclinical data, including in vitro and in vivo studies, pharmacokinetic properties, and the underlying mechanism of action.

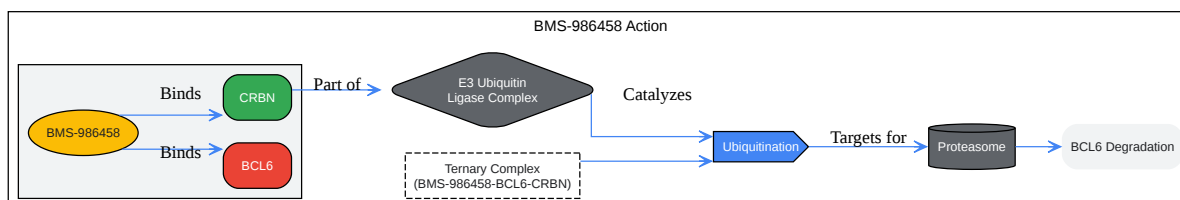
Executive Summary

BMS-986458 is designed to selectively target and induce the degradation of BCL6, a key transcriptional repressor implicated in the pathogenesis of various B-cell malignancies.^{[1][5][6]} Preclinical investigations have revealed its potent and rapid degradation of the BCL6 protein, leading to broad anti-tumor activity across a range of NHL cell lines and patient-derived xenograft (PDX) models.^{[3][7][8][9]} Notably, the degradation of BCL6 by **BMS-986458** also upregulates the expression of CD20, a key therapeutic target, suggesting a synergistic potential with anti-CD20 monoclonal antibodies.^{[3][6]} The compound has shown a well-tolerated profile in non-clinical safety studies, supporting its ongoing clinical development.^{[3][7]}

Mechanism of Action

BMS-986458 functions as a heterobifunctional molecule that orchestrates the ubiquitination and subsequent proteasomal degradation of BCL6.^{[3][5]} It achieves this by simultaneously binding to the BCL6 protein and the E3 ubiquitin ligase cereblon (CRBN), forming a ternary

complex.[3][5][6][10] This proximity-induced event leads to the transfer of ubiquitin to BCL6, marking it for destruction by the proteasome. This targeted protein degradation approach offers a novel therapeutic strategy for lymphomas dependent on BCL6 signaling.[5]



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Mechanism of action of **BMS-986458**.

In Vitro Activity

BMS-986458 has demonstrated potent and selective degradation of BCL6 in various NHL cell lines. This degradation translates to significant anti-proliferative effects.

Cell Line	Assay Type	Endpoint	Value (nM)
SU-DHL-4	HiBiT Assay	EC50	2
OCI-LY-1	HiBiT Assay	EC50	0.2
WSU-DLCL-2	Degradation Assay	DC50	0.11
OCI-LY-1	Degradation Assay	DC50	0.14
OCI-LY-1	Proliferation Assay	IC50	1.2

Table 1: In Vitro Potency of **BMS-986458** in NHL Cell Lines.[11]

The compound showed high selectivity for BCL6 over other known CRBN neosubstrates like Ikaros, Aiolos, SALL4, and GSPT1.[12][13] Furthermore, transcriptomic analysis revealed that BCL6 degradation modulates pathways associated with cell-cycle checkpoints, anti-proliferative signaling, and interferon responses.[3][7] A key finding is the upregulation of CD20 transcription and surface expression, with up to a 20-fold increase observed within 72 hours in multiple Diffuse Large B-cell Lymphoma (DLBCL) cell line models.[3][7]

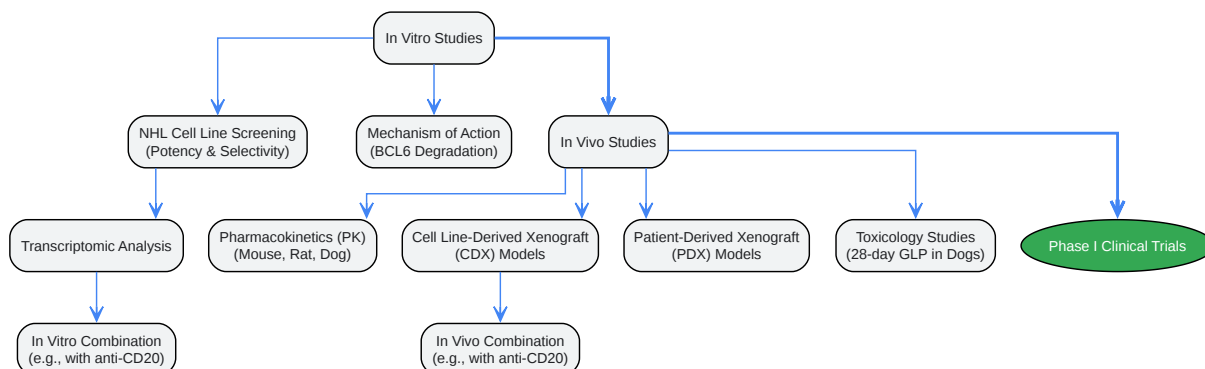
In Vivo Efficacy

The anti-tumor activity of **BMS-986458** was evaluated in human cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of relapsed/refractory (R/R) DLBCL.

Model System	Dosing Regimen	Key Findings
CDX (OCI-LY-1 s.c.)	30, 60, 120 mg/kg q.d.	Dose-dependent BCL6 degradation and tumor growth suppression.[11]
CDX	Once daily oral dosing	Deep and sustained degradation of BCL6 leading to tumor regression.[3][7]
PDX	Once daily oral dosing	Significant survival benefit.[3][7]
CDX and PDX	Combination with anti-CD20	Tumor regression and tumor-free animals (<70%) without body weight loss.[3][7]

Table 2: In Vivo Anti-Tumor Efficacy of **BMS-986458**.

These studies highlight the robust in vivo activity of **BMS-986458**, both as a single agent and in combination with anti-CD20 therapies.



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Preclinical evaluation workflow for **BMS-986458**.

Pharmacokinetics

BMS-986458 exhibits oral bioavailability across multiple species. The pharmacokinetic parameters following intravenous and oral administration are summarized below.

Intravenous Administration (1 mg/kg)

Species	Clearance (mL/min/kg)	V _{ss} (L/kg)	AUC _∞ (μM·h)	Half-life (h)
Mouse	6.67	0.51	3.98	1.1
Rat	9.74	0.28	2.8	0.9
Dog	0.85	0.3	35.4	4.6

Table 3: Intravenous Pharmacokinetic Parameters of **BMS-986458**.[\[11\]](#)

Oral Administration (3 mg/kg)

Species	Cmax (µM)	tmax (h)	AUC24 (µM·h)	Oral Bioavailability (%)
Mouse	24.9	0.5	75.6	53
Rat	9.49	2.33	44.6	~100
Dog	15.1	2	72.2	67

Table 4: Oral Pharmacokinetic Parameters of **BMS-986458**.[\[11\]](#)

Safety and Tolerability

Non-clinical safety evaluations have indicated that **BMS-986458** is well-tolerated. In 28-day GLP toxicity studies in dogs, the compound was found to be pharmacodynamically active and well-tolerated.[\[3\]](#)[\[7\]](#)[\[11\]](#) In vitro assays showed no impact on the maturation of CD34+ hematopoietic stem cell neutrophils at concentrations up to 100 nM.[\[11\]](#)

Experimental Protocols

HiBiT Protein Degradation Assay:

- Objective: To quantify the degradation of BCL6 protein.
- Methodology: SU-DHL-4 and OCI-LY-1 cells were treated with varying concentrations of **BMS-986458**. The amount of remaining BCL6 protein was measured using a bioluminescent HiBiT reporter system. The EC50 value, representing the concentration at which 50% of the protein is degraded, was calculated.

Cell Proliferation Assay:

- Objective: To assess the anti-proliferative effect of **BMS-986458**.
- Methodology: OCI-LY-1 cells were seeded and treated with a range of **BMS-986458** concentrations. Cell viability was measured after a defined incubation period (typically 72 hours) using a standard method such as CellTiter-Glo®. The IC50 value, the concentration that inhibits cell growth by 50%, was determined.

In Vivo Xenograft Studies:

- Objective: To evaluate the anti-tumor efficacy in a living organism.
- Methodology:
 - Tumor Implantation: Human NHL cells (e.g., OCI-LY-1) were subcutaneously implanted into immunodeficient mice.
 - Treatment: Once tumors reached a specified size, mice were randomized into vehicle control and treatment groups. **BMS-986458** was administered orally at specified doses and schedules.
 - Monitoring: Tumor volume and body weight were measured regularly.
 - Endpoint: The study was concluded when tumors in the control group reached a predetermined size, or at a specified time point. Efficacy was assessed by comparing tumor growth between treated and control groups. For PDX models, tumor fragments from patients are implanted in mice, and a similar protocol is followed.

Conclusion

The preclinical data for **BMS-986458** strongly support its development as a novel therapeutic agent for B-cell non-Hodgkin's lymphoma. Its unique mechanism of inducing targeted degradation of the BCL6 oncoprotein, combined with its potent in vitro and in vivo anti-tumor activity and favorable safety profile, positions it as a promising candidate for patients with relapsed or refractory disease. The observed upregulation of CD20 further enhances its therapeutic potential through synergistic combinations with established anti-CD20 therapies. These compelling preclinical findings have paved the way for its evaluation in ongoing Phase I clinical trials.^{[12][13][14]}

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